REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:1][O:2][CH:3]([CH2:4][CH2:5][CH2:6][N:7]1[C:8](=[O:13])[N:9]([OH:12])[CH2:10][CH2:11]1)[O:14][CH3:15].[ClH:16].[Na+:21].[Na+:22]>>[O:2]=[CH:3][CH2:4][CH2:5][CH2:6][N:7]1[C:8](=[O:13])[N:9]([OH:12])[CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(CCCN1CCN(O)C1=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=CCCCN1CCN(O)C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |